N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O3S/c1-30-16-6-5-13(10-15(16)21)23-17(28)11-31-20-25-24-18-19(29)26(7-8-27(18)20)14-4-2-3-12(22)9-14/h2-10H,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHGKJPGDZQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound features a complex structure comprising a chloro-methoxy-substituted phenyl moiety linked to a thioacetamide group and a triazolo-pyrazine derivative. The presence of these functional groups is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, flavonoids with methoxy and hydroxyl substitutions have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL . The SAR (Structure-Activity Relationship) studies indicate that the presence of halogen atoms and specific functional groups enhances antibacterial efficacy.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Tetracycline | 1.0 | Standard |
| Erythromycin | 0.5 | Standard |
Anti-inflammatory Activity
The compound's anti-inflammatory potential can be inferred from related triazole derivatives that have been shown to inhibit key inflammatory mediators such as iNOS and COX-2 in RAW264.7 cells . The modulation of these pathways suggests that this compound may also possess similar effects.
Anticancer Activity
Triazole derivatives are known for their anticancer properties due to their ability to inhibit various kinases involved in cancer cell proliferation and survival. The compound may exert cytotoxic effects on cancer cells by modulating apoptotic pathways through interactions with Bcl-2 family proteins . This interaction is critical as Bcl-2 is a well-known regulator of apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy : A study evaluated compounds structurally similar to this compound against various bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Anti-inflammatory Mechanism : Research focusing on triazole derivatives revealed that specific substitutions led to enhanced inhibition of inflammatory markers in vitro. Such findings suggest the potential for developing new anti-inflammatory therapies based on this scaffold.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular structure comprises a chloro-methoxyphenyl group linked to a thioacetamide moiety and a triazolo-pyrazin derivative. Its unique structure suggests various modes of action that could be exploited in drug development.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Study Cell Line IC50 (µM) Mechanism A MCF-7 (Breast Cancer) 15.2 Apoptosis induction B HeLa (Cervical Cancer) 10.5 Cell cycle arrest C A549 (Lung Cancer) 12.0 Inhibition of angiogenesis -
Anti-inflammatory Properties
- In silico studies have suggested that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate strong binding affinity, pointing towards its potential as an anti-inflammatory agent.
Compound Binding Affinity (kcal/mol) N-(3-chloro-4-methoxyphenyl)-2... -9.5 Standard Inhibitor A -8.7 Standard Inhibitor B -9.0
Case Studies
-
Synthesis and Characterization
- The synthesis of N-(3-chloro-4-methoxyphenyl)-2... was achieved through a multi-step process involving nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.
-
In Vivo Studies
- A study conducted on murine models demonstrated that administration of the compound resulted in significant reduction in tumor size compared to control groups. The study highlighted its potential for further development as an anticancer therapeutic.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Fluorine at the 3-position (target compound) vs. nitro groups () alters electron density and binding affinity. Chlorine in the acetamide side chain (target) may enhance cytotoxicity compared to methyl groups () .
- Core Modifications: Phthalazinone-triazole hybrids () exhibit broader hydrogen-bonding capacity but reduced metabolic stability due to larger aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
